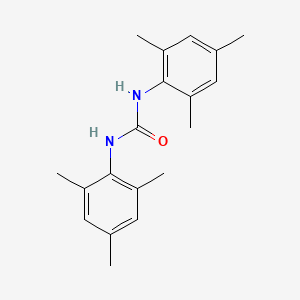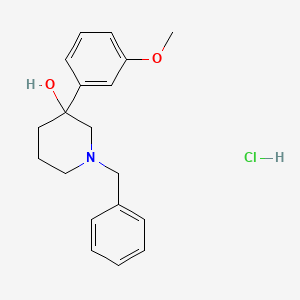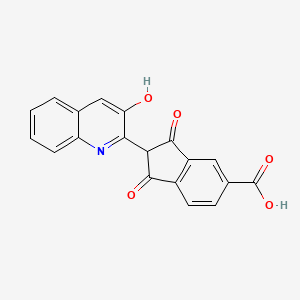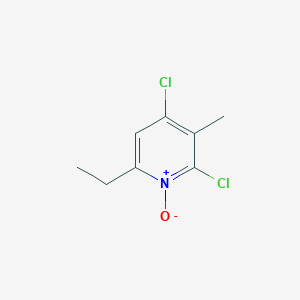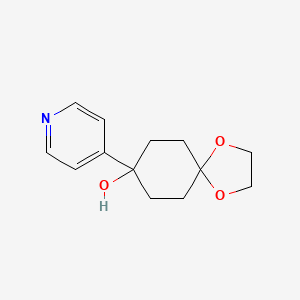
4-Hydroxy-4-(4-pyridyl)cyclohexanone ethylene ketal
概述
描述
4-Hydroxy-4-(4-pyridyl)cyclohexanone ethylene ketal is a chemical compound with the molecular formula C13H17NO3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(4-pyridyl)cyclohexanone ethylene ketal typically involves the reaction of pyridine derivatives with cyclic ketones. One common method is the condensation of 4-pyridinecarboxaldehyde with 1,4-dioxaspiro[4.5]decan-8-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
4-Hydroxy-4-(4-pyridyl)cyclohexanone ethylene ketal can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
4-Hydroxy-4-(4-pyridyl)cyclohexanone ethylene ketal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Hydroxy-4-(4-pyridyl)cyclohexanone ethylene ketal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure can influence the compound’s binding affinity and specificity, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-Hydroxycyclohexan-1-one Monoethylene Ketal
- 4-Hydroxycyclohexanone Ethylene Acetal
- 4,4-Ethylenedioxycyclohexanol
Uniqueness
4-Hydroxy-4-(4-pyridyl)cyclohexanone ethylene ketal is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structure can enhance its stability and reactivity, making it a valuable compound in various applications compared to its similar counterparts.
属性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC 名称 |
8-pyridin-4-yl-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C13H17NO3/c15-12(11-1-7-14-8-2-11)3-5-13(6-4-12)16-9-10-17-13/h1-2,7-8,15H,3-6,9-10H2 |
InChI 键 |
JYNRHCKBNIPZAG-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1(C3=CC=NC=C3)O)OCCO2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


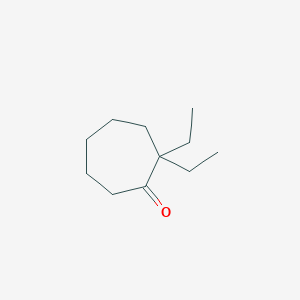
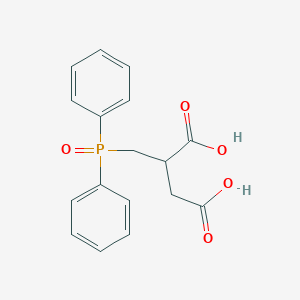
![6-((Benzyloxy)methyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8476164.png)
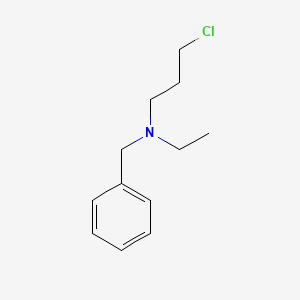
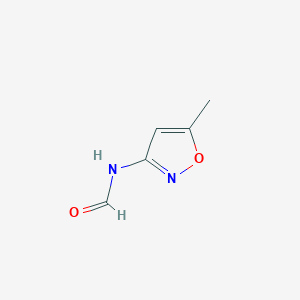
![Methyl 3-bromothieno[3,2-b]pyridine-5-carboxylate](/img/structure/B8476194.png)
